
6-(1-Methylpyrazol-3-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(1-Methylpyrazol-3-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 1691799-30-0 . It has a molecular weight of 174.21 . The IUPAC name for this compound is 6-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine .
Molecular Structure Analysis
The InChI code for “6-(1-Methylpyrazol-3-yl)pyridin-2-amine” is 1S/C9H10N4/c1-13-6-5-8(12-13)7-3-2-4-9(10)11-7/h2-6H,1H3,(H2,10,11) . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms.Physical And Chemical Properties Analysis
The compound has a melting point range of 160-162 degrees Celsius .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “6-(1-Methylpyrazol-3-yl)pyridin-2-amine”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity, making them potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Organic Synthesis
5-Amino-pyrazoles, a class of compounds to which “6-(1-Methylpyrazol-3-yl)pyridin-2-amine” belongs, have proven to be potent reagents in organic and medicinal synthesis . They serve as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . These compounds are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Drug Design and Engineering
Nitrogen-containing aromatic heterocycles, like “6-(1-Methylpyrazol-3-yl)pyridin-2-amine”, are common motifs in a wide range of synthesized drugs . A glance at FDA databases reveals the structural significance of nitrogen-based heterocycles in the drug design and engineering of pharmaceuticals . Therefore, “6-(1-Methylpyrazol-3-yl)pyridin-2-amine” could potentially be used in the development of new drugs.
Synthesis of Platinum Compounds
In a study, an aryl-substituted pyrazole was reacted with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . This suggests that “6-(1-Methylpyrazol-3-yl)pyridin-2-amine” could potentially be used in the synthesis of platinum compounds.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cell signaling, respectively.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are involved in cell proliferation and survival, and their inhibition can lead to the suppression of cancer cell growth.
Biochemical Pathways
Related compounds have been found to inhibit the flt3-itd and bcr-abl pathways , which are involved in cell proliferation and survival. The inhibition of these pathways can lead to the suppression of cancer cell growth.
Result of Action
Similar compounds have been found to inhibit cell migration, which is a key process in cancer metastasis .
Propriétés
IUPAC Name |
6-(1-methylpyrazol-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-5-8(12-13)7-3-2-4-9(10)11-7/h2-6H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMOREOQCHRCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Methylpyrazol-3-yl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





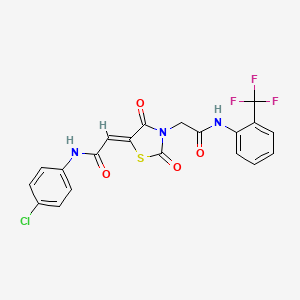
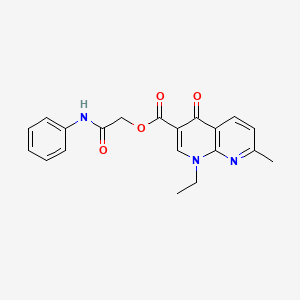
![Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate](/img/structure/B2476959.png)
![1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2476962.png)

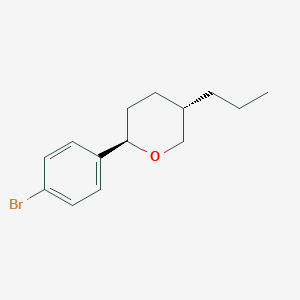

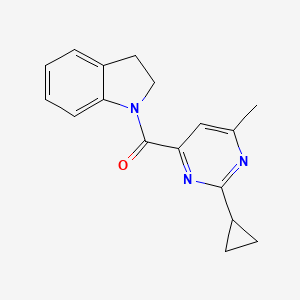
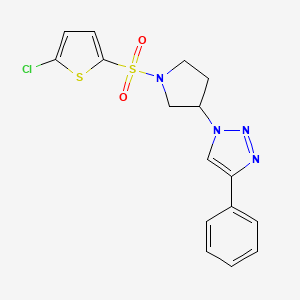
![3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2476970.png)